molecular formula C14H9IN2O4S B15247182 1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid

1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid

Katalognummer: B15247182
Molekulargewicht: 428.20 g/mol
InChI-Schlüssel: HSXZATPYPSUTMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry This compound, in particular, is characterized by the presence of a phenylsulfonyl group, an iodine atom, and a carboxylic acid group attached to an azaindole core

Vorbereitungsmethoden

The synthesis of 1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate starting materials such as substituted anilines and ketones.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This involves the use of palladium catalysts and boronic acids.

Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted azaindoles, sulfoxides, sulfones, and various coupled products.

Wissenschaftliche Forschungsanwendungen

1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The iodine atom and carboxylic acid group can also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(Phenylsulfonyl)indole-2-carboxylic acid: Lacks the iodine atom and has different reactivity and biological properties.

    2-Iodo-4-azaindole-5-carboxylic acid: Lacks the phenylsulfonyl group, resulting in different chemical and biological behavior.

    1-(Phenylsulfonyl)-2-indolylboronic acid: Contains a boronic acid group instead of a carboxylic acid group, leading to different applications in coupling reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and biological studies.

Eigenschaften

Molekularformel

C14H9IN2O4S

Molekulargewicht

428.20 g/mol

IUPAC-Name

1-(benzenesulfonyl)-2-iodopyrrolo[3,2-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C14H9IN2O4S/c15-13-8-11-12(7-6-10(16-11)14(18)19)17(13)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19)

InChI-Schlüssel

HSXZATPYPSUTMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2I)N=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.